molecular formula C5H5NOS2 B1661803 5-Thiazolecarboxaldehyde, 2-(methylthio)- CAS No. 95453-55-7

5-Thiazolecarboxaldehyde, 2-(methylthio)-

Cat. No.: B1661803
CAS No.: 95453-55-7
M. Wt: 159.2
InChI Key: ZCTRZOGRFFKGSJ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde, 2-(methylthio)- is a chemical compound that belongs to the thiazole family. It is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- typically involves the reaction of thiazole derivatives with methylthiolating agents under controlled conditions. One common method includes the use of thiazole-5-carboxaldehyde as a starting material, which is then reacted with methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5-Thiazolecarboxaldehyde, 2-(methylthio)- often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiazole derivatives with reduced functional groups.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl or thiazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-(methylthio)- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboxaldehyde: Similar structure but lacks the methylthio group.

    4-Methyl-2-thiazolecarboxaldehyde: Similar structure with a methyl group at the 4-position.

    Benzothiazole-2-carboxaldehyde: Contains a benzene ring fused to the thiazole ring.

Uniqueness

5-Thiazolecarboxaldehyde, 2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTRZOGRFFKGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277815
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-55-7
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95453-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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